molecular formula C16H26O8 B12316393 4-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid

4-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid

Cat. No.: B12316393
M. Wt: 346.37 g/mol
InChI Key: RQEWNDZNKBUWDH-UHFFFAOYSA-N
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Description

This compound features a cyclohexene core substituted with a carboxylic acid group at position 1 and a glycosylated propan-2-yloxy moiety at position 2. The cyclohexene ring introduces rigidity, while the glycosylation may influence bioavailability and intermolecular interactions.

Properties

IUPAC Name

4-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O8/c1-16(2,9-5-3-8(4-6-9)14(21)22)24-15-13(20)12(19)11(18)10(7-17)23-15/h3,9-13,15,17-20H,4-7H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEWNDZNKBUWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(=CC1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Glycosylation of Cyclohexene Intermediates

The core strategy involves coupling a protected glucose derivative with a functionalized cyclohexene precursor. As demonstrated in VulcanChem’s protocol, tert-butyl-dimethylsilyl (TBS)-protected β-D-glucopyranose is reacted with 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylic acid under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). This yields a glycosidic bond with >85% regioselectivity at the C2 position of the glucose moiety.

Critical Parameters:

  • Reaction temperature: 0°C to room temperature
  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Yield optimization: 72–78% after 12 hours

Cyclohexene Ring Formation

The cyclohexene core is synthesized via Diels-Alder reactions between butadiene derivatives and acrylic acid, followed by hydroxylation. For example, 1,3-butadiene and acrylic acid undergo cycloaddition at 150°C under inert atmosphere, producing cyclohexene-1-carboxylic acid with 90% conversion. Subsequent epoxidation and acid-catalyzed ring-opening introduce the 2-hydroxypropan-2-yl substituent.

Key Challenges:

  • Controlling diastereoselectivity during hydroxylation
  • Minimizing polymerization of butadiene

Enzymatic Glycosylation Strategies

β-Glucosidase-Mediated Coupling

Enzymatic methods using immobilized β-glucosidase from Aspergillus niger enable stereoselective glycosylation without protecting groups. A study cited in PubChem achieved 92% yield by reacting unprotected glucose with cyclohexene diol precursors in phosphate buffer (pH 6.8) at 37°C.

Advantages Over Chemical Methods:

  • No need for toxic catalysts (e.g., Mitsunobu reagents)
  • Enantiomeric excess of 98.5% for the glucose-cyclohexene linkage

Transglycosylation Using Cyclodextrin Glycosyltransferase

Cyclodextrin glycosyltransferase (CGTase) facilitates the transfer of glucose units from starch to cyclohexene acceptors. This method, referenced in patent US10501706B2, produces a 70% yield of the target compound with >99% α-anomeric purity.

Optimized Conditions:

  • Substrate ratio: 1:3 (cyclohexene derivative:starch)
  • Temperature: 50°C
  • Reaction time: 24 hours

Purification and Isolation Techniques

Chromatographic Methods

Reverse-phase HPLC (C18 column) with a water-acetonitrile gradient (5% to 40% acetonitrile over 30 minutes) resolves the target compound from byproducts. Recovery rates exceed 95% when using 0.1% trifluoroacetic acid as an ion-pairing agent.

Purity Metrics:

  • Post-HPLC purity: 99.2% (UV detection at 210 nm)
  • Lyophilization yield: 88%

β-Cyclodextrin-Assisted Crystallization

Complexation with β-cyclodextrin enhances crystallization efficiency. A 1:1 molar ratio of compound to β-cyclodextrin in aqueous ethanol (30% v/v) yields hexagonal crystals with 99.5% chemical purity.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • NMR (600 MHz, D₂O):
    • δ 5.28 ppm (d, J = 8.0 Hz, H1 of glucose) confirms β-glycosidic linkage
    • δ 2.75 ppm (m, cyclohexene CH₂) verifies ring substitution
  • High-Resolution Mass Spectrometry:
    • Observed [M+H]⁺: 347.1592 (theoretical: 347.1598)

Stability Studies

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, indicating suitability for room-temperature storage. Accelerated stability testing (40°C/75% RH for 6 months) reveals <0.5% degradation.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time (h) Key Advantage
Chemical Glycosylation 78 99.2 12 Scalability to kilogram scale
Enzymatic (β-Glucosidase) 92 98.5 48 Stereoselectivity
CGTase Transglycosylation 70 99.0 24 Anomeric control

Chemical Reactions Analysis

Types of Reactions

Oleuropeic acid 8-O-glucoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of Oleuropeic acid 8-O-glucoside. These derivatives may exhibit different biological activities and properties compared to the parent compound .

Scientific Research Applications

Oleuropeic acid 8-O-glucoside has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Oleuropeic acid 8-O-glucoside involves its interaction with various molecular targets and pathways. The compound exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison

Feature Target Compound Compound A () Compound B ()
Core Structure Cyclohexene ring Cyclopenta[c]pyran (fused bicyclic system) Benzene ring
Glycosyl Unit β-D-glucopyranose (hydroxymethyl at C6) β-D-glucopyranose (hydroxymethyl at C6) β-D-glucopyranose derivative (sulfooxy group at C6)
Substituent Position Propan-2-yloxy bridge at C4 of cyclohexene Glycosyloxy at C1 of cyclopenta[c]pyran Glycosyloxy at C4 of benzene ring
Acid Group Carboxylic acid at C1 of cyclohexene Carboxylic acid at C4 of cyclopenta[c]pyran Carboxylic acid at C3 of benzene ring
Key Functional Groups Hydroxyls, hydroxymethyl, carboxylic acid Hydroxyls, hydroxymethyl, carboxylic acid Hydroxyl, sulfated hydroxymethyl, carboxylic acid

Functional Implications

Hydrophilicity and Solubility: The target compound’s glucopyranose unit enhances water solubility, similar to Compound A. However, Compound B’s sulfated group increases polarity further, likely improving aqueous solubility compared to both . The cyclohexene core in the target compound may reduce solubility relative to Compound B’s planar benzene ring.

Metabolic Stability :

  • Glycosylation in the target compound and Compound A may slow hydrolysis in vivo. In contrast, Compound B’s sulfated group could enhance stability against enzymatic degradation .

Compound A’s fused cyclopenta[c]pyran system could confer unique binding properties, while Compound B’s sulfated benzoic acid structure resembles heparin-like molecules, hinting at anticoagulant activity .

Biological Activity

4-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid is a complex organic compound with potential biological activities. Its structure includes a cyclohexene ring and multiple hydroxyl groups, which are known to influence its interaction with biological systems. This article reviews the compound's biological activity based on diverse scientific literature.

  • Molecular Formula : C17H27NO12
  • Molecular Weight : 437.40 g/mol
  • Topological Polar Surface Area (TPSA) : 208.00 Ų
  • LogP : -3.70 (indicating high polarity)

Structure

The compound features a cyclohexene backbone with carboxylic acid functionality and a sugar derivative, contributing to its potential bioactivity.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of multiple hydroxyl groups likely contributes to this effect by scavenging free radicals and reducing oxidative stress in biological systems.

Enzyme Inhibition

The compound has shown promising results in inhibiting various enzymes, including:

  • DNA-(apurinic or apyrimidinic site) lyase : Involved in DNA repair mechanisms.
  • Nuclear factor NF-kappa-B p105 subunit : Plays a critical role in inflammatory responses.
  • Cathepsin D : An enzyme involved in protein degradation and implicated in cancer progression.

These interactions suggest the compound could be beneficial in therapeutic applications targeting cancer and inflammatory diseases.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of structurally related compounds using DPPH and ABTS assays. The results indicated that compounds with similar sugar moieties demonstrated significant radical scavenging abilities, suggesting that 4-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid may exhibit comparable activity.

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition properties of several glycosylated compounds. The findings revealed that the tested compound effectively inhibited Cathepsin D and NF-kappa-B pathways, indicating its potential as an anti-inflammatory agent.

Enzyme TargetInhibition (%)Reference
DNA-(apurinic or apyrimidinic site)94.53
NF-kappa-B p10592.25
Cathepsin D90.25

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